[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol
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Overview
Description
[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol: is a chemical compound with the molecular formula C6H7F2NO2 and a molecular weight of 163.12 g/mol It is characterized by the presence of an isoxazole ring substituted with a difluoroethyl group and a methanol group
Scientific Research Applications
Chemistry: In chemistry, [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities. The presence of the difluoroethyl group can enhance the metabolic stability and bioavailability of molecules, making it a valuable scaffold in drug discovery .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The isoxazole ring is a common motif in many bioactive compounds, and its incorporation into drug candidates can lead to the development of new treatments for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .
Safety and Hazards
The safety information for “[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol” includes several hazard statements: H226, H315, H319, H335 . These codes correspond to flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the difluoroethyl group and a hydroxylamine derivative to form the isoxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, ethers.
Mechanism of Action
The mechanism of action of [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets . These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
[5-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid]: Similar structure with a carboxylic acid group instead of a methanol group.
[5-(1,1-Difluoroethyl)isoxazole-3-amine]: Similar structure with an amine group instead of a methanol group.
[5-(1,1-Difluoroethyl)isoxazole-3-thiol]: Similar structure with a thiol group instead of a methanol group.
Uniqueness: The uniqueness of [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol lies in its combination of the difluoroethyl group and the isoxazole ring with a methanol group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[5-(1,1-difluoroethyl)-1,2-oxazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO2/c1-6(7,8)5-2-4(3-10)9-11-5/h2,10H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVDZXOPVMFSQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)CO)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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